2-Benzofuranmethanol, 5-amino- is a chemical compound that belongs to the class of benzofuran derivatives. It is characterized by the presence of a benzofuran moiety, which is an aromatic compound containing a fused benzene and furan ring, along with an amino group attached to the fifth position of the benzofuran structure. This compound is significant in various scientific fields, including medicinal chemistry and organic synthesis.
The compound can be sourced from chemical suppliers and is often studied in laboratories for its potential applications in pharmaceuticals and as a building block for more complex organic molecules. The specific CAS (Chemical Abstracts Service) number for this compound is not widely documented, indicating it may be less common in commercial applications compared to other derivatives.
2-Benzofuranmethanol, 5-amino- can be classified as:
The synthesis of 2-Benzofuranmethanol, 5-amino- can involve several methods. One common approach includes the reaction of benzofuran with appropriate amine reagents under controlled conditions.
The molecular structure of 2-Benzofuranmethanol, 5-amino- can be represented by the following:
Cc1cc2c(c1)oc(c(c2)CO)N
InChI=1S/C9H9NO2/c1-7-4-5-8(10)9(11)6-3-2-12-7/h2-6,11H,10H2,1H3
The compound exhibits a unique structure that allows for various interactions with biological systems due to its functional groups.
2-Benzofuranmethanol, 5-amino- can participate in several chemical reactions typical for amino alcohols and benzofurans:
These reactions typically require specific conditions such as temperature control and the presence of catalysts or activating agents.
The mechanism of action for 2-Benzofuranmethanol, 5-amino- largely depends on its reactivity profile:
Understanding the specific pathways and interactions requires further biochemical studies to elucidate its role in biological systems.
Further characterization through techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) would provide deeper insights into its properties.
2-Benzofuranmethanol, 5-amino- has potential applications in:
This compound's unique structure makes it a candidate for further exploration in drug design and development processes.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: